1-(4-Bromophenoxy)heptane
Overview
Description
1-(4-Bromophenoxy)heptane is an organic compound with the molecular formula C13H19BrO It is characterized by the presence of a bromophenoxy group attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenoxy)heptane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-bromophenol with 1-bromoheptane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom, resulting in the formation of phenoxyheptane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Major Products Formed:
Nucleophilic Substitution: Various substituted phenoxyheptanes.
Oxidation: Phenoxyheptanols or phenoxyheptanones.
Reduction: Phenoxyheptane.
Scientific Research Applications
1-(4-Bromophenoxy)heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of brominated organic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)heptane depends on the specific reactions it undergoes In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond
Comparison with Similar Compounds
1-(4-Chlorophenoxy)heptane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenoxy)heptane: Contains a fluorine atom in place of bromine.
1-(4-Iodophenoxy)heptane: Features an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenoxy)heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-bromo-4-heptoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVEUSJTAFLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344743 | |
Record name | 1-(4-bromophenoxy)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123732-04-7 | |
Record name | 1-(4-bromophenoxy)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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